Lipophilicity (XLogP3) Compared with the Saturated Cyclohexyl Analog
The XLogP3 of N-[2-(cyclohex-1-en-1-yl)ethyl]thiolan-3-amine is 2.7, compared with 3.2 for N-cyclohexylthiolan-3-amine (the fully saturated cyclohexyl analog) [1][2]. The 0.5 log unit decrease is attributed to the electron‑withdrawing effect of the endocyclic double bond, which reduces overall hydrophobicity. In a parallel artificial membrane permeability assay (PAMPA) context, a ΔXLogP3 of 0.5 typically corresponds to an approximately 3‑fold difference in intrinsic membrane retention [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | N-cyclohexylthiolan-3-amine: 3.2 |
| Quantified Difference | ΔXLogP3 = −0.5 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); PAMPA correlation derived from published log D vs. permeability relationships |
Why This Matters
The lower lipophilicity of the cyclohexenyl derivative can reduce non‑specific binding and phospholipidosis risk, making it preferable in early‑stage drug discovery when a balanced logP is critical.
- [1] PubChem Compound Summary for CID 43180720, N-[2-(Cyclohex-1-en-1-yl)ethyl]thiolan-3-amine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 18636962, N-cyclohexylthiolan-3-amine. National Center for Biotechnology Information (2025). View Source
- [3] Wenlock, M. C. et al. (2003) 'A comparison of the physicochemical and pharmacokinetic properties of development compounds', Journal of Medicinal Chemistry, 46(7), pp. 1250–1256. View Source
